molecular formula C10H14O B1313926 3-(2-Methylphenyl)propan-1-OL CAS No. 14902-36-4

3-(2-Methylphenyl)propan-1-OL

Cat. No.: B1313926
CAS No.: 14902-36-4
M. Wt: 150.22 g/mol
InChI Key: LZVRTEKMCCIWRU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propan-1-OL is a tertiary alcohol derivative featuring a propanol backbone substituted with a 2-methylphenyl (ortho-tolyl) group. The ortho-methyl substitution on the aromatic ring likely influences its physicochemical properties, such as solubility, volatility, and reactivity, compared to para- or meta-substituted isomers.

Properties

IUPAC Name

3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRTEKMCCIWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494657
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14902-36-4
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-(2-Methylphenyl)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(2-Methylphenyl)propan-1-OL with structurally related propanol derivatives, focusing on synthesis, applications, and key properties.

Table 1: Comparative Analysis of Propanol Derivatives

Compound Name Structure Highlights Synthesis Method Key Properties/Applications References
3-(Methylsulphanyl)propan-1-ol -SH group attached to propanol Microbial metabolism (wine LAB) Contributes to roasted/chocolate odors in wine; perception threshold: 0.244 mg/L
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) -Pyridine ring with Cl/NO₂ substituents Solution-phase synthesis (DIEA/DMSO) Pharmaceutical intermediate; 71% yield, 99+% purity
2,2-Dimethyl-3-(3-tolyl)propan-1-ol -3-Tolyl group, geminal dimethyl Not specified (IFRA standards) Fragrance ingredient; regulated safety limits in consumer products
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol -Brominated benzodioxole ring Reduction of propionic acid derivative High-yield synthesis (92%); potential bioactive intermediate
3-(2-Chloro-6-fluorophenyl)propan-1-ol -Di-halogenated (Cl, F) phenyl group Not detailed (commercial source) Agrochemical/pharma intermediate; CAS 862574-70-7

Structural and Functional Differences

Substitution Position :

  • The ortho-methyl group in this compound distinguishes it from 3-tolyl derivatives (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol), where steric effects and electronic properties differ significantly. The ortho-substitution may reduce volatility compared to para-substituted analogs, impacting fragrance applications .
  • Halogenated derivatives (e.g., 3-(2-Chloro-6-fluorophenyl)propan-1-ol) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug synthesis .

Functional Groups: 3-(Methylsulphanyl)propan-1-ol contains a sulphanyl (-S-) group, which contributes to its role in wine flavor via methionine metabolism. This contrasts with the unsubstituted propanol chain in the target compound .

Synthetic Accessibility: Solution-phase synthesis (e.g., IV-9 in ) achieves high yields (71–92%) for amino- and heteroaryl-substituted propanols, suggesting similar methods could be adapted for this compound.

Biological Activity

3-(2-Methylphenyl)propan-1-OL, also known as 2-methyl-1-(2-methylphenyl)propan-1-ol, is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14O and features a propan-1-ol backbone with a 2-methylphenyl substituent. Its structure contributes to its chemical reactivity and biological interactions. The hydroxyl group allows for hydrogen bonding, while the aromatic ring may engage in hydrophobic interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of Ketones or Aldehydes : Utilizing reducing agents such as sodium borohydride under controlled conditions to yield the desired alcohol.
  • Grignard Reactions : Reacting an appropriate Grignard reagent with a suitable carbonyl compound.

These methods often require careful monitoring to optimize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding.
  • Receptor Modulation : It can modulate receptor activity by forming hydrogen bonds or engaging in hydrophobic interactions, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary research suggests neuroprotective effects in neuronal cell lines, possibly through antioxidant mechanisms.

Study on Antimicrobial Activity

A study conducted by researchers at a university pharmacology department evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests that the compound has promising potential as an antimicrobial agent.

Study on Anti-inflammatory Effects

In another study focusing on inflammation, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory therapeutic agent.

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